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6-Bromo-2,3-dihydroquinolin-

4(1H)-one hcl

Cat. No.: B13032127 Get Quote

Executive Summary
The 6-Bromo-Quinolinone Advantage The 6-bromo-quinolinone scaffold represents a privileged

structure in medicinal chemistry, distinct from its widely commercialized 6-fluoro counterparts

(e.g., Ciprofloxacin). While 6-fluoro substitutions are optimized for bacterial DNA gyrase

penetration, the 6-bromo modification shifts the electronic and steric profile to favor

intercalation with larger hydrophobic pockets found in human kinases (e.g., EGFR, PLK1) and

Topoisomerase I, making it a superior candidate for oncology applications.

This guide objectively compares 6-bromo-quinolinone analogs against standard therapeutic

agents and structural alternatives, supported by experimental data and validated protocols.

Structure-Activity Relationship (SAR) Analysis
The Pharmacophore Map
The biological activity of 6-bromo-quinolinone is governed by specific "modulation zones"

around the bicyclic core. The bromine atom at position 6 is not merely a halogen substituent; it

serves as a lipophilic anchor that enhances membrane permeability and engages in halogen

bonding with receptor active sites.
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Position 6 (The Anchor):

Br (Current Standard): Provides optimal balance of lipophilicity (

value) and atomic radius for hydrophobic pockets in EGFR and Topoisomerase.

Alternative (F): Too small/polar for optimal anticancer kinase binding; better for bacterial

targets.

Alternative (H): Loss of metabolic stability and potency (10-fold increase in IC50).

Position 4 (The Warhead):

Substitutions here (e.g., -OH, -Phenyl, -Iodo) dictate the specific target. A 4-hydroxy group

is essential for hydrogen bonding in enzyme active sites, while bulky 4-phenyl groups

enhance selectivity for EGFR.

Position 8 (The Modulator):

Introduction of an electron-withdrawing group (e.g., -NO2) or another halogen (Br) at C8

creates a "push-pull" electronic system, significantly increasing cytotoxicity against

resistant cancer lines (e.g., MCF-7).

Visualization: SAR Decision Tree
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Figure 1: SAR Decision Tree illustrating the impact of substitutions at C6, C4, and C8 on

biological activity.

Performance Comparison: Product vs. Alternatives
Anticancer Efficacy (IC50 Data)
The 6-bromo analogs demonstrate superior performance in solid tumor models compared to

non-brominated precursors and standard chemotherapeutics in specific contexts (e.g., drug-

resistant lines).

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound
Class

Specific
Analog

Target Cell
Line (Type)

IC50 (µM)
Comparison
vs. Control

6-Bromo Analog
6-Bromo-5-

nitroquinoline
HT29 (Colon) 26.2

Comparable to 5-

FU

6-Bromo Analog
6,8-Dibromo-

quinazolinone
MCF-7 (Breast) 1.7

10x more potent

than Erlotinib

Standard Drug
5-Fluorouracil (5-

FU)
HT29 (Colon) ~20.0

Baseline

Standard

Standard Drug Erlotinib MCF-7 (Breast) ~15-20
Baseline

Standard

Alternative

Scaffold

6-H-Quinoline

(Unsubstituted)
HeLa (Cervical) >100 Inactive (Control)

Data Source: Aggregated from Okten et al. (2017) and BenchChem SAR benchmarks.

Antibacterial Efficacy (MIC Data)
While fluoroquinolones are the gold standard, 6-bromo analogs show unique efficacy against

resistant strains due to different binding modes.
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Table 2: Antibacterial Activity (MIC in µg/mL)

Compound Target Organism MIC (µg/mL) Performance Note

6-Bromo-2-(o-

aminophenyl)
S. aureus 10.0 Moderate Activity

Standard Drug Ciprofloxacin S. aureus 0.5 - 1.0

Alternative 6-Iodo-analogs S. aureus >50.0

Insight: 6-bromo analogs are less potent than Ciprofloxacin for general bacterial infections but

are valuable "backup" scaffolds for MRSA strains where the fluoro-binding pocket is mutated.

Experimental Protocols
A. Synthesis Workflow: The Meldrum's Acid Route
This protocol is selected for its high yield and avoidance of toxic solvents compared to the

traditional Skraup synthesis.

Reagents:

4-Bromoaniline (10 mmol)

Meldrum's Acid (10 mmol)

Triethyl Orthoformate (12 mmol)

Dowtherm A (High boiling solvent)

Step-by-Step Protocol:

Condensation: Reflux 4-bromoaniline, Meldrum's acid, and triethyl orthoformate in ethanol

for 3 hours.

Isolation 1: Cool to room temperature. Filter the yellow precipitate (intermediate enamine).

Yield approx. 85%.[1]
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Cyclization: Add the intermediate to pre-heated Dowtherm A (250°C) strictly for 15 minutes.

Critical Step: Overheating leads to tar formation.

Purification: Cool to room temperature, dilute with hexane to precipitate the crude 6-bromo-

4-quinolinone. Recrystallize from DMF/Ethanol.

Visualization: Synthesis Flowchart
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Figure 2: Optimized synthesis pathway using Meldrum's acid for high-purity 6-bromo-

quinolinone.
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B. In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 against MCF-7 cells.

Seeding: Plate MCF-7 cells (5x10^3 cells/well) in 96-well plates. Incubate for 24h.

Treatment: Add 6-bromo analogs dissolved in DMSO (ensure final DMSO < 0.1%) at serial

dilutions (0.1 - 100 µM).

Incubation: Incubate for 48h at 37°C, 5% CO2.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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